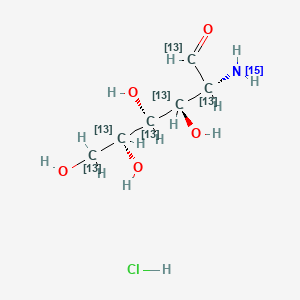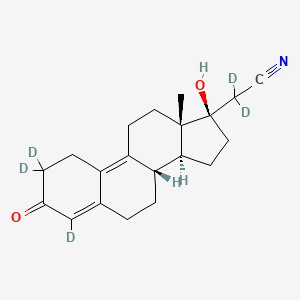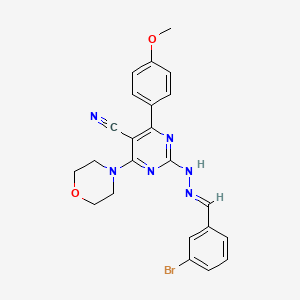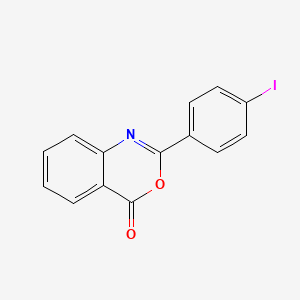
Cyclic SSTR agonist octreotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclic somatostatin receptor agonist octreotide is a synthetic cyclic octapeptide that mimics the natural hormone somatostatin. It is primarily used to inhibit the release of several hormones, including growth hormone, glucagon, and insulin. Octreotide is widely used in the treatment of acromegaly, neuroendocrine tumors, and other hormone-related disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octreotide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Cyclization: The linear peptide is cyclized to form the cyclic structure of octreotide.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of octreotide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .
Analyse Des Réactions Chimiques
Types of Reactions
Octreotide undergoes various chemical reactions, including:
Oxidation: Oxidation of methionine residues can occur, leading to the formation of sulfoxides.
Reduction: Reduction of disulfide bonds can lead to the formation of linear peptides.
Substitution: Substitution reactions can modify specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired modification.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Linear peptides.
Substitution: Modified peptides with altered properties.
Applications De Recherche Scientifique
Octreotide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting hormone release and cell proliferation.
Medicine: Widely used in the treatment of acromegaly, neuroendocrine tumors, and other hormone-related disorders.
Industry: Employed in the development of diagnostic imaging agents and therapeutic radiopharmaceuticals.
Mécanisme D'action
Octreotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor 2. This binding inhibits adenylyl cyclase, leading to a decrease in cyclic AMP levels within the cell. The reduction in cyclic AMP levels inhibits the release of hormones such as growth hormone, glucagon, and insulin. Additionally, octreotide can inhibit cell proliferation and induce apoptosis in certain tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanreotide: Another cyclic somatostatin analog used to treat acromegaly and neuroendocrine tumors.
Pasireotide: A cyclic somatostatin analog with a broader receptor binding profile, used to treat Cushing’s disease and acromegaly.
Uniqueness of Octreotide
Octreotide is unique due to its high affinity for somatostatin receptor 2, making it particularly effective in treating conditions related to excessive hormone secretion. Its relatively long half-life compared to natural somatostatin allows for less frequent dosing, improving patient compliance .
Propriétés
Formule moléculaire |
C53H71N11O14S2 |
|---|---|
Poids moléculaire |
1150.3 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H71N11O14S2/c1-28(65)43(52(76)62-41(27-80)51(75)64-44(29(2)66)53(77)78)63-46(70)36(19-11-12-20-54)57-48(72)38(23-32-25-56-35-18-10-9-17-33(32)35)59-49(73)39(24-42(67)68)60-47(71)37(22-31-15-7-4-8-16-31)58-50(74)40(26-79)61-45(69)34(55)21-30-13-5-3-6-14-30/h3-10,13-18,25,28-29,34,36-41,43-44,56,65-66,79-80H,11-12,19-24,26-27,54-55H2,1-2H3,(H,57,72)(H,58,74)(H,59,73)(H,60,71)(H,61,69)(H,62,76)(H,63,70)(H,64,75)(H,67,68)(H,77,78)/t28-,29-,34+,36+,37+,38+,39+,40+,41+,43+,44+/m1/s1 |
Clé InChI |
VGNVAOXTZLECIE-ZNSMSPRRSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
SMILES canonique |
CC(C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
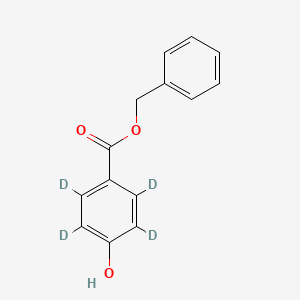
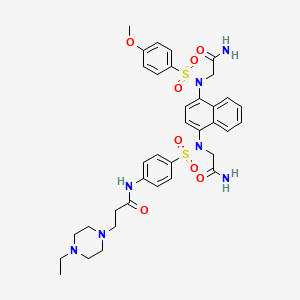
![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
